2-[(3-Ethoxypropyl)amino]nicotinic acid
CAS No.: 1019386-84-5
Cat. No.: VC2622852
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019386-84-5 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2-(3-ethoxypropylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O3/c1-2-16-8-4-7-13-10-9(11(14)15)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | QPRCTDCKBOVJPQ-UHFFFAOYSA-N |
| SMILES | CCOCCCNC1=C(C=CC=N1)C(=O)O |
| Canonical SMILES | CCOCCCNC1=C(C=CC=N1)C(=O)O |
Introduction
2-[(3-Ethoxypropyl)amino]nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives, which are structurally based on pyridine. This compound is characterized by an ethoxypropyl amino group attached to the nitrogen atom of the nicotinic acid structure. Its unique molecular configuration enhances its potential pharmacological and chemical properties, making it a subject of interest in medicinal chemistry and drug development.
Synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic Acid
The synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic acid involves multiple steps in organic chemistry, typically starting with nicotinic acid as the precursor. The process includes:
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Amidation Reaction: Nicotinic acid reacts with amines under controlled conditions.
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Alkylation: The amino group is alkylated using ethoxypropyl halides or similar reagents.
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Purification: The final compound is purified through recrystallization or chromatography to ensure high purity and yield .
This compound is not naturally occurring and must be synthesized in a laboratory environment.
Mechanism of Action
The primary mechanism of action for 2-[(3-Ethoxypropyl)amino]nicotinic acid involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmitter release and neuronal excitability. Compounds with similar structures have demonstrated agonistic or antagonistic effects on these receptors, which can influence various physiological processes.
Potential Applications
Due to its structural similarity to other nicotinic acid derivatives, this compound has potential applications in:
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Neurological Research: Modulating neurotransmitter release via nAChRs.
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Antimicrobial Agents: Derivatives of nicotinic acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus .
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Drug Development: As a scaffold for designing new therapeutic agents targeting metabolic or inflammatory pathways.
Cytotoxicity
Nicotinic acid derivatives have been evaluated for their cytotoxic potential against cancer cell lines. Structural analogs have shown selective cytotoxicity toward cancer cells while sparing healthy cells, making them candidates for anticancer research .
Chemical Reactions
The functional groups in 2-[(3-Ethoxypropyl)amino]nicotinic acid allow it to participate in:
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Condensation Reactions: Useful for synthesizing more complex derivatives.
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Esterification/Amidation: To modify its solubility or pharmacokinetic properties.
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Oxidation/Reduction: To explore changes in biological activity through structural modifications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(3-Ethoxypropyl)amino]nicotinic Acid | Ethoxypropyl amino substitution | Potential nAChR modulation, antimicrobial |
| Nicotinamide | No alkyl substitutions | Metabolic regulation, anti-inflammatory |
| 4-Amino-Nicotinic Acid | Amino group at position 4 | Antimicrobial activity |
| 2-(4-Methylphenyl)aminonicotinic Acid | Methyl group instead of ethoxy | Varies based on methyl substitution |
The ethoxypropyl group in 2-[(3-Ethoxypropyl)amino]nicotinic acid differentiates it from other derivatives by enhancing lipophilicity and potentially altering receptor interactions.
Research Gaps and Future Directions
Despite its promising structure, further research is necessary to fully understand the pharmacological potential of this compound:
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Molecular Docking Studies: To predict binding affinities with biological targets.
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In Vitro/ In Vivo Testing: For antimicrobial, anti-inflammatory, and neurological effects.
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Structure–Activity Relationship (SAR): To optimize its efficacy and reduce toxicity.
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